1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one
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Overview
Description
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one is a complex organic compound that features a unique combination of pyrimidine, piperidine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes the selection of appropriate solvents, temperatures, and reaction times, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while nucleophilic substitution on the pyrimidine ring can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide: Shares a similar pyrimidine and piperidine structure and has been studied for its antioxidant properties.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains an indole moiety and has shown antimicrobial activity.
Uniqueness: 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one is unique due to its specific combination of pyrimidine, piperidine, and indole groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-10-15(2)24-21(23-14)27-16-6-5-9-25(12-16)20(26)13-28-19-11-22-18-8-4-3-7-17(18)19/h3-4,7-8,10-11,16,22H,5-6,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLACBBMPDBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CSC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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